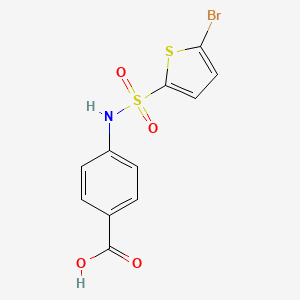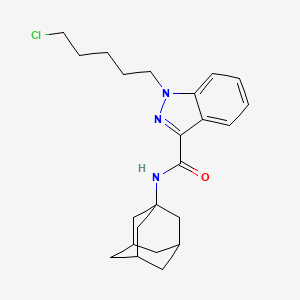
N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide
Vue d'ensemble
Description
N-(3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide (also known as 5-chloro-N-adamantan-1-yl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been studied in recent years for its potential therapeutic and medical applications. It is a member of the indazole family of compounds, and has a molecular weight of 434.05 g/mol. 5-chloro-N-adamantan-1-yl-1H-indazole-3-carboxamide has been found to have analgesic, anti-inflammatory, and anti-nociceptive properties, as well as being a potential treatment for a variety of conditions.
Applications De Recherche Scientifique
Metabolic Pathways Research
5c-Apinaca, also known as 5F-APINACA or 5F-AKB48, has been used in research to understand its metabolic pathways . This knowledge provides a critical mechanistic basis to interpret and predict outcomes in individuals who abuse this substance . The research has revealed efficient mono- and dihydroxylation of the adamantyl group and less efficient oxidative defluorination at the N-pentyl terminus .
Drug Interaction Studies
Studies have been conducted to understand the potential of 5c-Apinaca-induced drug-drug interactions due to the modulation of drug-metabolizing enzymes and transporters . It has been found that 5c-Apinaca can cause drug interactions in the clinic via the inhibition of CYP3A4 or UGT1A9 activities .
Synthetic Cannabinoids
In 2020, nearly one-third of new drugs on the global market were synthetic cannabinoids including 5c-Apinaca . This highlights the compound’s significance in the development of new synthetic drugs.
Biomedical Applications
Zinc Oxide (ZnO), which is related to ZINC575415306, has shown extensive potential applications in high-efficiency semiconductor photoelectronic devices, semiconductor photocatalysis, and diluted magnetic semiconductors .
Energy Applications
ZnO is also used in energy applications due to its distinctive optical and chemical properties .
Sensor Applications
ZnO has been used in sensor applications, making it a viable and extremely attractive compound to use in a variety of nanotechnology applications .
Optics Applications
ZnO has been used in optics applications due to its unique properties .
Drug Delivery Research
5c-Apinaca has potential in drug delivery research. Its biodegradability and the capacity to greatly boost pharmacophore bioactivity make it an effective nanocarrier for conventional drugs .
Mécanisme D'action
5c-Apinaca, also known as UNII-ZJ7QK7R2SR, ZINC575415306, ZJ7QK7R2SR, or N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
5c-Apinaca acts as a full agonist with a binding affinity of 1.94 nM at CB1 and 0.266 nM at CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions.
Mode of Action
As an agonist of the CB1 and CB2 receptors, 5c-Apinaca mimics the action of endogenous cannabinoids by binding to these receptors and activating them. This activation leads to a series of intracellular events and changes, resulting in the psychoactive effects often associated with cannabinoids .
Biochemical Pathways
The metabolism of 5c-Apinaca involves several biochemical pathways. The primary metabolic reactions include mono- and dihydroxylation of the adamantyl group and oxidative defluorination at the N-pentyl terminus . These metabolic processes alter the structure of 5c-Apinaca, contributing to its clearance and potency .
Pharmacokinetics
The pharmacokinetics of 5c-Apinaca are characterized by its metabolism in human liver microsomes. The metabolic reactions yield several metabolites, with the predominant metabolic reaction being ester hydrolysis . The overall efficiency for adamantyl oxidation is 17-fold higher than that for oxidative defluorination, showing significant bias in metabolic flux and subsequent metabolite profile compositions .
Result of Action
The activation of CB1 and CB2 receptors by 5c-Apinaca leads to various molecular and cellular effects. These effects are largely dependent on the specific physiological system in which these receptors are expressed. For instance, in the nervous system, activation of these receptors can lead to alterations in mood, pain perception, and other cognitive functions .
Action Environment
The action, efficacy, and stability of 5c-Apinaca can be influenced by various environmental factors. These factors include the concentration of the drug, the presence of other substances, and the physiological state of the individual. For instance, at low 5c-Apinaca concentrations, initial rates were comparable between pathways, but at higher concentrations, adamantyl hydroxylations became less significant due to substrate inhibition .
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-(5-chloropentyl)indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGENBCKWDLSPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342105 | |
| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2160555-52-0 | |
| Record name | 5c-Apinaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5C-APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ7QK7R2SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




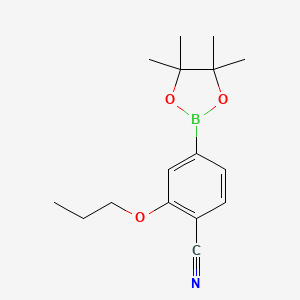
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)
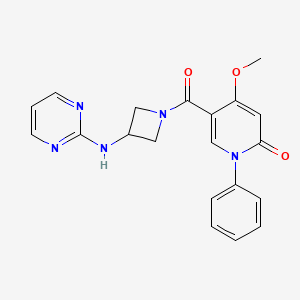
![2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838411.png)
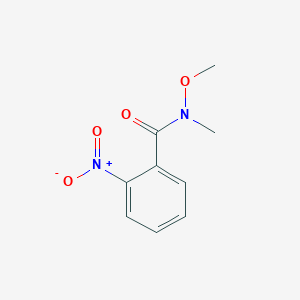
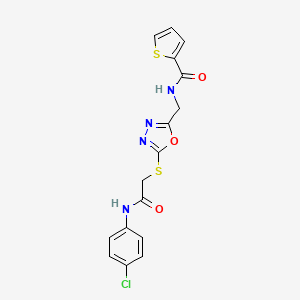
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)
![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)
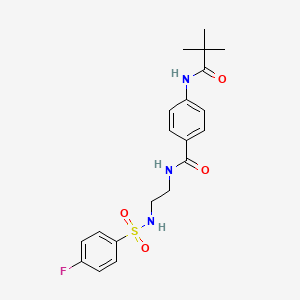
![N-[2-(4-Methylpiperidin-1-yl)ethyl]-N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B2838419.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2838421.png)
![N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2838422.png)
